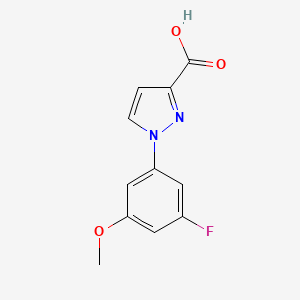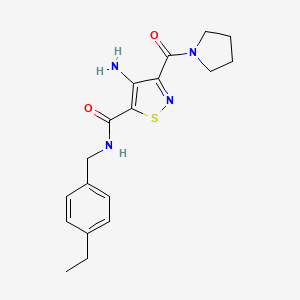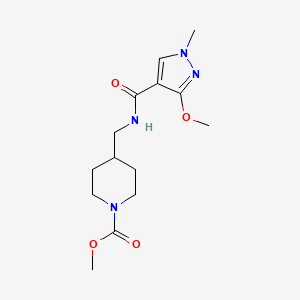
methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . It has a methoxy group (OCH3), a methyl group (CH3), a carboxamide group (CONH2), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to it.
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, pyrazole compounds are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants involved. Pyrazole compounds can undergo a variety of reactions, including nucleophilic substitutions, electrophilic substitutions, and cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .科学的研究の応用
Chemical Modification and Application Potential
The chemical modification of xylan into biopolymer ethers and esters demonstrates the potential for creating compounds with specific properties, including those that could be derived from or related to the structure of methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate. Such modifications can lead to applications in drug delivery, paper strength additives, flocculation aids, and antimicrobial agents, showcasing the broad utility of chemically modified biopolymers in various scientific and industrial fields (Petzold-Welcke et al., 2014).
Cytochrome P450 Enzyme Inhibition
The study of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes re-evaluates the selectivity of these inhibitors, which is crucial for understanding drug-drug interactions and metabolism. The research reflects on the broader implications of molecular structures similar to methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate in modulating the activity of CYP enzymes, highlighting the importance of selective inhibition in pharmaceutical development (Khojasteh et al., 2011).
Nucleophilic Aromatic Substitution
Investigations into the nucleophilic aromatic substitution of the nitro-group explore the reaction mechanisms and conditions that could be applicable to the synthesis and modification of complex structures like methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate. This research provides insights into the synthetic pathways that enable the creation of novel compounds with potential applications in medicinal chemistry (Pietra & Vitali, 1972).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, related to the molecular structure of interest, has been utilized as a key element for kinase inhibitor binding in numerous patents. This highlights the versatility and significance of such structures in the design and development of new therapeutic agents targeting a broad range of kinase-related diseases (Wenglowsky, 2013).
Environmental Contamination and Removal Techniques
The presence of pharmaceutical compounds in the environment, similar to methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate, necessitates the development of removal technologies. Research on contamination and removal techniques, including adsorption and advanced oxidation processes, is crucial for addressing the environmental impact of such compounds (Prasannamedha & Kumar, 2020).
特性
IUPAC Name |
methyl 4-[[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-17-9-11(13(16-17)21-2)12(19)15-8-10-4-6-18(7-5-10)14(20)22-3/h9-10H,4-8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPXUHNYVJNIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)
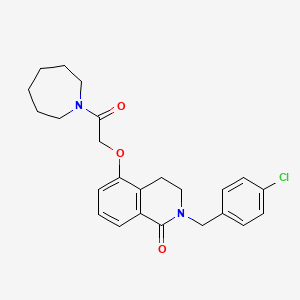
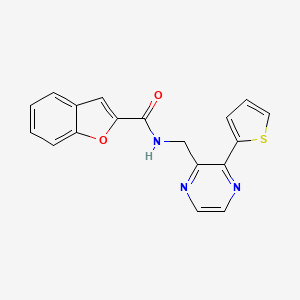
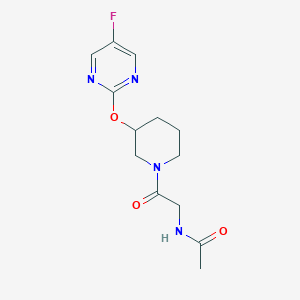
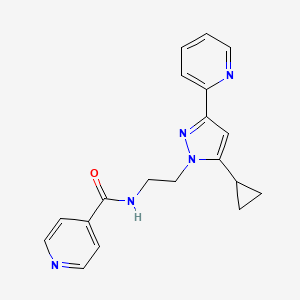
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)
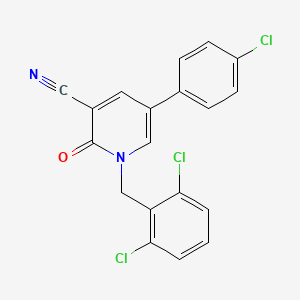
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2872601.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2872602.png)
![N-(4-chlorobenzyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2872604.png)
![Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2872605.png)
